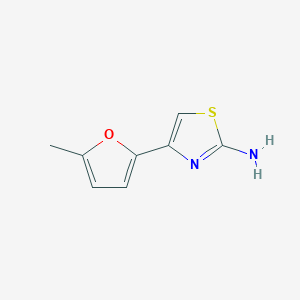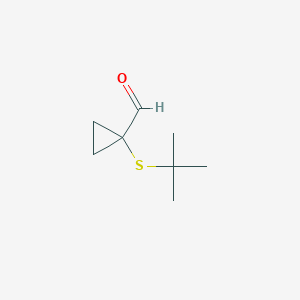
1-Formyl-1-tert-butylthiocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formyl-1-tert-butylthiocyclopropane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing cyclopropane derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-Formyl-1-tert-butylthiocyclopropane is not yet fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. It has been found to exhibit inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects
Studies have shown that 1-Formyl-1-tert-butylthiocyclopropane can exhibit various biochemical and physiological effects. It has been found to have antioxidant activity, which can help in preventing oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Formyl-1-tert-butylthiocyclopropane in lab experiments is its high purity. This compound can be synthesized using different methods, which can result in a high yield of pure product. However, one of the limitations of using this compound is its high reactivity, which can make it challenging to handle in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Formyl-1-tert-butylthiocyclopropane in scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant biological activity, and further studies can help in identifying its potential as a lead compound for drug development. Additionally, studies can be conducted to understand the mechanism of action of this compound and its interaction with various biological targets. This can help in identifying its potential applications in different scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-Formyl-1-tert-butylthiocyclopropane has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant biological activity and can act as a potential lead compound for drug development.
Eigenschaften
CAS-Nummer |
132866-22-9 |
|---|---|
Produktname |
1-Formyl-1-tert-butylthiocyclopropane |
Molekularformel |
C8H14OS |
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
1-tert-butylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
VODINIFSMLMXFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1(CC1)C=O |
Kanonische SMILES |
CC(C)(C)SC1(CC1)C=O |
Synonyme |
Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

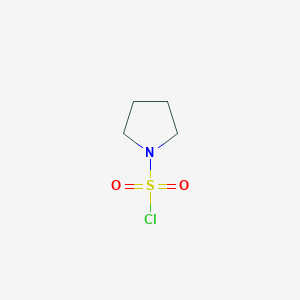
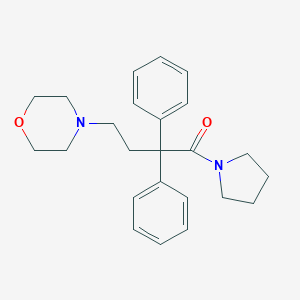

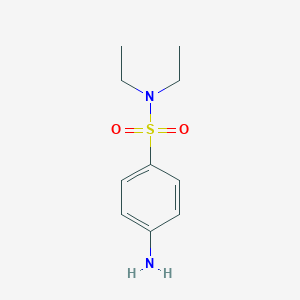


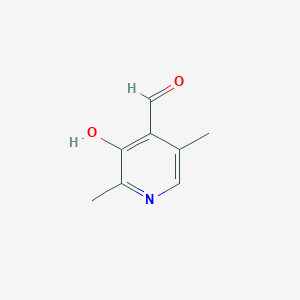
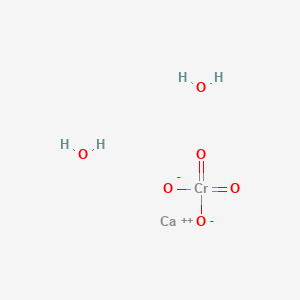
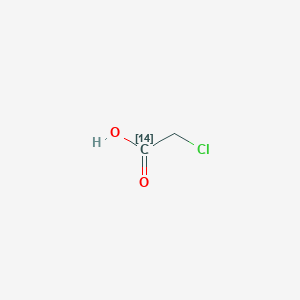

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)


